molecular formula C13H11ClN2O3S B11175851 2-[(5-Chloro-2-methoxybenzoyl)amino]thiophene-3-carboxamide

2-[(5-Chloro-2-methoxybenzoyl)amino]thiophene-3-carboxamide

Cat. No.: B11175851
M. Wt: 310.76 g/mol
InChI Key: IZRUABBXMPGXAK-UHFFFAOYSA-N
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Description

2-[(5-Chloro-2-methoxybenzoyl)amino]thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chloro-2-methoxybenzoyl)amino]thiophene-3-carboxamide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with thiophene-3-carboxamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chloro-2-methoxybenzoyl)amino]thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(5-Chloro-2-methoxybenzoyl)amino]thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-Chloro-2-methoxybenzoyl)amino]thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Chloro-2-methoxybenzoyl)amino]phenylthiophene-3-carboxamide
  • 2-[(5-Chloro-2-methoxybenzoyl)amino]benzothiophene-3-carboxamide
  • 2-[(5-Chloro-2-methoxybenzoyl)amino]pyridine-3-carboxamide

Uniqueness

2-[(5-Chloro-2-methoxybenzoyl)amino]thiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties. These properties make it particularly suitable for applications in medicinal chemistry and material science, where precise control over molecular interactions is crucial .

Properties

Molecular Formula

C13H11ClN2O3S

Molecular Weight

310.76 g/mol

IUPAC Name

2-[(5-chloro-2-methoxybenzoyl)amino]thiophene-3-carboxamide

InChI

InChI=1S/C13H11ClN2O3S/c1-19-10-3-2-7(14)6-9(10)12(18)16-13-8(11(15)17)4-5-20-13/h2-6H,1H3,(H2,15,17)(H,16,18)

InChI Key

IZRUABBXMPGXAK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(C=CS2)C(=O)N

Origin of Product

United States

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